octahydro-1H-pyrrolo[3,4-b]pyridine chemical structure and properties
octahydro-1H-pyrrolo[3,4-b]pyridine chemical structure and properties
An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,4-b]pyridine: Structure, Properties, Synthesis, and Applications
Introduction
Octahydro-1H-pyrrolo[3,4-b]pyridine is a saturated bicyclic heteroamine that has emerged as a molecule of significant interest in the pharmaceutical industry. Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. The true value of this compound, however, lies in its stereoisomers, particularly the (4aS,7aS) configuration. This specific isomer is a critical chiral building block in the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic widely used to treat a range of bacterial infections.[1][2] The precise stereochemistry of the octahydro-1H-pyrrolo[3,4-b]pyridine moiety is essential for the drug's efficacy and safety profile.
This guide provides a comprehensive technical overview of octahydro-1H-pyrrolo[3,4-b]pyridine for researchers, scientists, and drug development professionals. We will delve into its molecular structure and stereochemical nuances, summarize its physicochemical properties, detail key stereoselective synthesis methodologies with step-by-step protocols, and explore its primary application in the synthesis of Moxifloxacin. The focus throughout is on the causality behind experimental choices and the authoritative grounding of all technical claims.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental characteristics is paramount before its application in complex synthetic pathways. This chapter details its structure, stereochemistry, and core physical and chemical properties.
Chemical Structure & Stereochemistry
The core structure of octahydro-1H-pyrrolo[3,4-b]pyridine consists of a pyrrolidine ring fused to a piperidine ring. This fusion occurs at carbons 4a and 7a, which are both chiral centers. The presence of two chiral centers means the molecule can exist as four distinct stereoisomers: a pair of enantiomers with a cis-ring fusion ((4aS,7aS) and (4aR,7aR)) and a pair of enantiomers with a trans-ring fusion ((4aS,7aR) and (4aR,7aS)).
The (4aS,7aS)-isomer, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane, is the enantiomer of primary industrial importance.[1] Its specific spatial arrangement is crucial for its role as an intermediate in pharmaceutical synthesis.
Caption: Stereoisomers of Octahydro-1H-pyrrolo[3,4-b]pyridine.
Physicochemical Properties
The physical and chemical properties of octahydro-1H-pyrrolo[3,4-b]pyridine are summarized in the table below. Note that some properties are specific to a particular stereoisomer.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄N₂ | [3][4][5] |
| Molecular Weight | 126.20 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 90-92 °C ((4aR,7aR)-isomer) | [5] |
| Solubility | Soluble in water and ethanol | [5] |
| Purity Available | ≥98% | [5] |
| CAS Number | 151213-40-0 ((4aS,7aS)-isomer) | [1][2] |
| 147459-51-6 ((4aR,7aR)-isomer) | [5] | |
| 158060-81-2 ((4aS,7aR)-trans isomer) | [3] | |
| 5654-94-4 (unspecified stereochemistry) | [4] |
Spectroscopic Profile (Anticipated)
While specific spectral data is dependent on the solvent and instrument used, the following provides an anticipated profile for structural elucidation:
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¹H NMR: The spectrum would be complex due to the number of aliphatic protons in different chemical environments. Key signals would include broad peaks corresponding to the N-H protons of the secondary amines, and a series of multiplets in the 1.5-3.5 ppm range corresponding to the CH and CH₂ groups of the fused ring system. The coupling patterns would be crucial for confirming the cis or trans nature of the ring junction.
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¹³C NMR: The spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule, all within the aliphatic region (typically 20-60 ppm).
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FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations in the 3200-3400 cm⁻¹ region. Strong C-H stretching bands from the aliphatic rings would be observed just below 3000 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation patterns would involve the cleavage of the bicyclic ring system.
Chapter 2: Synthesis Methodologies
The primary challenge in synthesizing octahydro-1H-pyrrolo[3,4-b]pyridine for pharmaceutical use is achieving high enantiomeric purity of the desired (4aS,7aS)-isomer. Several strategies have been developed to this end.
Overview of Synthetic Strategies
Three main approaches dominate the synthesis of enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine:
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Classical Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent, such as D-(-)-tartaric acid.[6] While effective, this method is often inefficient as it discards half of the material.
-
Enzymatic Resolution: A more elegant approach that uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the easy separation of the unreacted, desired enantiomer.[1][2] This method can offer high selectivity and operates under mild conditions.
-
Asymmetric Synthesis: This strategy builds the molecule from achiral precursors using a chiral catalyst or auxiliary to direct the formation of the desired stereoisomer. This is often the most efficient method as it avoids the formation of unwanted enantiomers.[6][7]
Protocol: Asymmetric Synthesis via Chiral Auxiliary (Naproxen Method)
This novel approach utilizes the readily available chiral molecule (S)-naproxen as a chiral auxiliary to induce the desired stereochemistry. The causality here is that the bulky naproxen group attached to the pyrrolo-pyridine core sterically hinders one face of the molecule, forcing the subsequent reduction step to occur from the opposite face, thereby setting the desired stereocenters.[6][7][8]
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Step-by-Step Methodology:
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Amide Formation: (S)-naproxen is first converted to its corresponding amide.
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Coupling: The naproxen amide is coupled with 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
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Diastereoselective Reduction: The resulting intermediate undergoes catalytic hydrogenation (e.g., using 5% Palladium on carbon under hydrogen pressure at elevated temperature).[6] The presence of the chiral naproxen auxiliary directs the hydrogen addition to form the desired (4aS,7aS) configuration with high diastereoselectivity.
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Cleavage and Recovery: The chiral auxiliary is cleaved from the reduced product, typically via hydrolysis, to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. The naproxen auxiliary can be recovered and reused, making the process more economical.[6][8]
Protocol: Synthesis via Enzymatic Resolution
This patented method provides an efficient route to the (4aS,7aS)-isomer through the selective hydrolysis of a racemic diester intermediate.[1][2] The trustworthiness of this protocol lies in the high specificity of enzymes, which act as self-validating systems for chirality.
Caption: Workflow for Synthesis via Enzymatic Resolution.
Step-by-Step Methodology:
-
Racemate Synthesis: A racemic intermediate, dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate, is synthesized.
-
Enzymatic Hydrolysis: The racemate is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one ester group of the (2S,3R)-enantiomer, converting it to a monoester. The (2R,3S)-enantiomer remains as a diester.
-
Separation: The resulting mixture of the monoester and the unreacted diester can be separated based on their different physical properties (e.g., solubility).
-
Conversion: The isolated (2S,3R)-monoester is then converted through a series of chemical transformations into the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with high optical purity.[1]
Chapter 3: Applications in Drug Development
The primary and most well-documented application of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is in the synthesis of the antibiotic moxifloxacin.
The Critical Role in Moxifloxacin Synthesis
Moxifloxacin is a fluoroquinolone antibiotic characterized by a cyclopropyl group at N-1, a methoxy group at C-8, and the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine moiety at the C-7 position. This side chain is crucial for the drug's antibacterial spectrum and pharmacokinetic properties. The synthesis involves a nucleophilic aromatic substitution reaction where the secondary amine of the octahydro-1H-pyrrolo[3,4-b]pyridine displaces a fluorine atom on the core fluoroquinolone ring.
Caption: Final step in Moxifloxacin synthesis.
This reaction highlights the importance of the pyridine scaffold as a pre-formed, chirally pure fragment that is incorporated late in the synthesis, a common strategy in complex drug manufacturing.
Broader Potential of the Pyrrolo[3,4-b]pyridine Scaffold
While its role in moxifloxacin is its most prominent application, the rigid bicyclic structure of the pyrrolo[3,4-b]pyridine core makes it a valuable scaffold in medicinal chemistry. Such constrained ring systems are sought after in drug design because they reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target. Researchers continue to explore derivatives of this and similar scaffolds for potential use as antiviral agents and in other therapeutic areas.[9][10]
Conclusion
Octahydro-1H-pyrrolo[3,4-b]pyridine, particularly its (4aS,7aS)-stereoisomer, stands as a testament to the importance of stereochemistry in modern pharmaceuticals. Its role as an indispensable intermediate for the antibiotic Moxifloxacin underscores the need for efficient, scalable, and stereoselective synthetic methods. The evolution of its synthesis from classical resolutions to more advanced enzymatic and asymmetric approaches reflects the broader trends in pharmaceutical process chemistry towards greater efficiency and sustainability. As drug discovery continues to demand molecules with precise three-dimensional architectures, the octahydro-1H-pyrrolo[3,4-b]pyridine scaffold and its derivatives will undoubtedly remain a valuable tool in the arsenal of medicinal chemists.
References
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Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707.
-
Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. ResearchGate.
-
Paio, A., et al. (2010). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Google Patents, US8680276B2.
-
Paio, A., et al. (2006). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents, EP1870390A1.
-
PubChem. (n.d.). (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Octahydro-1H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Request PDF. Retrieved from [Link]
-
precisionFDA. (n.d.). OCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, TRANS-. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). (4aR,7aR)-Octahydro-1H-Pyrrolo[3,4-b]Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Octahydropyrrolo[3,4-c]pyrrole derivatives an their use as antiviral agents. PT1761542E.
-
Fisher Scientific. (n.d.). Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate, TRC 25 mg. Retrieved from [Link]
-
MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved from [Link]
Sources
- 1. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 3. (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 6558922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octahydro-1H-pyrrolo[3,4-b]pyridine | C7H14N2 | CID 5154241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4aR,7aR)-Octahydro-1H-Pyrrolo[3,4-b]Pyridine - High Purity R&D Chemical at Best Price [jigspharma.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. PT1761542E - Octahydropyrrolo[3,4-c]pyrrole derivatives an their use as antiviral agents - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
